molecular formula C7H6Cl2N4 B2398878 2,6-dichloro-7-ethyl-7H-purine CAS No. 190654-80-9

2,6-dichloro-7-ethyl-7H-purine

Cat. No. B2398878
CAS RN: 190654-80-9
M. Wt: 217.05
InChI Key: OXRKNOIREWJPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-7-ethyl-7H-purine is a chemical compound with the molecular formula C7H6Cl2N4 . It has a molecular weight of 217.06 and is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of catalysis . For example, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a purine ring, which is a heterocyclic aromatic organic compound, with two chlorine atoms and one ethyl group attached .


Chemical Reactions Analysis

In terms of chemical reactions, purines can undergo a direct regioselective C-H cyanation . This reaction occurs on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .

Scientific Research Applications

Anti-proliferative Activity

2,6-Dichloro-7-ethyl-7H-purine has demonstrated potential as an anti-proliferative agent. Research indicates its effectiveness against various human solid tumor cell lines, including breast, colon, and melanoma cancers. The compound has shown notable cytotoxicity, particularly against melanoma cell lines, suggesting its potential for therapeutic use in cancer treatment (Morales et al., 2014).

Intermediate for Peptidic Nucleic Acid Synthesis

This compound serves as an intermediate in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. Its structural modifications provide insights into the synthesis and design of PNAs, a field critical for advancing genetic and molecular biology research (Chan et al., 1995).

Corrosion Inhibition

In the field of materials science, this compound has been studied as a corrosion inhibitor. It effectively inhibits corrosion processes in metals, offering potential applications in industrial and engineering contexts to protect materials from degradation (Yan et al., 2008).

Synthesis and Biological Activity

Research has explored the synthesis of this compound derivatives and their biological activities, including inhibition of phosphodiesterase isozymes. This suggests its relevance in developing treatments for various diseases where modulation of these enzymes is crucial (Kozai & Maruyama, 1999).

Hybrid Purine-Quinoline Molecules

The compound has been integrated into the synthesis of novel hybrid purine-quinoline molecules, with promising cytotoxic activity against cancer cell lines. This underscores its role in the development of new anticancer agents (Kapadiya & Khunt, 2018).

Radiochemical Applications

It's also utilized in the synthesis of radiolabelled precursors for drug development, demonstrating its utility in creating compounds for medical imaging and diagnostic purposes (Valsborg et al., 1995).

Nucleoside Synthesis and Structural Studies

The compound plays a role in the synthesis of nucleoside derivatives and in structural studies of purines, contributing to our understanding of nucleic acid chemistry and drug design (Worthington et al., 1995).

Medicinal Chemistry

Its derivatives have shown antitumor activity, emphasizing its potential in medicinal chemistry for developing new therapeutics (López-Cara et al., 2011).

Plant Growth Regulation

In agriculture, this compound derivatives have been studied for their potential in regulating plant growth, indicating its utility in agronomy and plant sciences (El-Bayouki et al., 2013).

Mechanism of Action

While the specific mechanism of action for 2,6-dichloro-7-ethyl-7H-purine is not mentioned in the search results, it’s worth noting that pyrimidine-based anti-inflammatory agents, which include some purine derivatives, function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Future Directions

Future research could focus on further exploring the potential applications of 2,6-dichloro-7-ethyl-7H-purine and similar compounds. For instance, purine derivatives bearing a cyano group on their framework have received attention due to their biological activities such as antimalarial activity . Further functional manipulations of the cyano group could allow the conversions of 8-cyanopurines to corresponding purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles .

properties

IUPAC Name

2,6-dichloro-7-ethylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N4/c1-2-13-3-10-6-4(13)5(8)11-7(9)12-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRKNOIREWJPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.0 g (5.29 mmol) of 2,6-dichloro-purine is dissolved in DMF (20 ml) and treated with 152 mg (80%, 5.3 mmol) of sodium hydride and the mixture is stirred at RT for 0.5 hours. After addition of 0.42 ml (5.3 mmol) of ethyl iodide, the mixture is stirred at 70° C. for 3 hours, diluted with ethyl acetate (100 ml) and extracted with concentrated brine. The organic phase is dried (sodium sulfate) and concentrated and the residue is chromatographed (silica gel, methylene chloride:methanol=19:1). An oily mixture comprising 2,6-dichloro-7-ethyl-7H-purine and 2,6-dichloro-9-ethyl-9H-purine is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
0.42 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.